

CAY10580 CAS number and molecular weight.

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Compound of Interest

Compound Name: CAY10580

Cat. No.: B593249

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An In-Depth Technical Guide to **CAY10580**: A Selective EP4 Receptor Agonist

This guide provides a comprehensive overview of **CAY10580**, a potent and selective agonist for the prostaglandin E2 (PGE2) receptor subtype 4 (EP4). It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, mechanism of action, and experimental applications.

Core Compound Information

CAY10580 is a synthetic analog of PGE2, distinguished by its high selectivity for the EP4 receptor. This specificity makes it a valuable tool for investigating the physiological and pathological roles of the EP4 signaling pathway.

Chemical and Physical Properties

Property	Value
CAS Number	64054-40-6[1][2][3]
Molecular Formula	C19H35NO4[1][3]
Molecular Weight	341.5 g/mol [1][3]
Formal Name	2-(3-hydroxyoctyl)-5-oxo-1-pyrrolidineheptanoic acid[1][2]
Purity	≥96%[1][2][3]
Formulation	Typically supplied as a solution in ethanol[1][2][3]
Storage	-20°C[2]

Solubility Data

Solvent	Approximate Solubility
Ethanol	20 mg/mL[1]
DMSO	10 mg/mL[1][4]
Dimethyl Formamide (DMF)	10 mg/mL[1][4]
PBS (pH 7.2)	2.5 mg/mL[1][4]

Mechanism of Action and Signaling Pathway

CAY10580 exerts its biological effects by selectively binding to and activating the EP4 receptor, a G-protein coupled receptor (GPCR). The EP4 receptor is primarily coupled to the Gs alpha subunit (G α s).

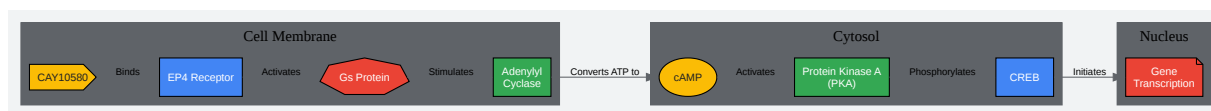
Receptor Binding Affinity

CAY10580 exhibits a high affinity for the EP4 receptor with significantly lower affinity for other prostanoid receptor subtypes, highlighting its selectivity.

Receptor Subtype	Binding Affinity (K _i)
EP4	35 nM[1][4][5][6]
EP1	3,000 nM[1]
EP2	2,000 nM[1]
EP3	>3,000 nM[1]

Downstream Signaling

Upon agonist binding, the activated G α s subunit stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This second messenger, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, mediating a wide range of cellular responses. In some contexts, EP4 signaling can also involve the phosphoinositide 3-kinase (PI3K) pathway.[1]



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Caption: CAY10580-mediated EP4 receptor signaling cascade.

Experimental Protocols and Applications

CAY10580 is utilized in a variety of in vitro and in vivo experimental settings to probe the function of the EP4 receptor.

In Vitro: Aquaporin-2 Trafficking in MDCK Cells

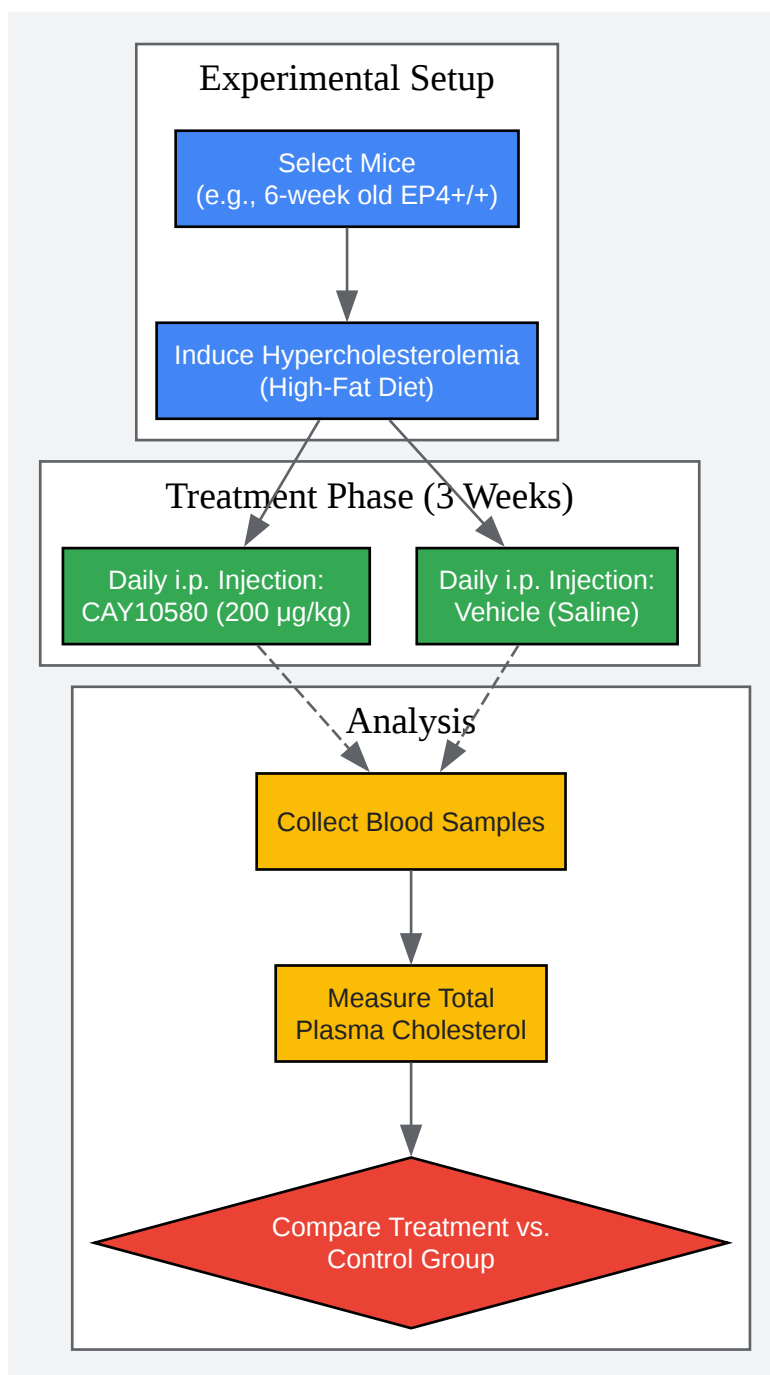
This experiment investigates the role of EP4 activation on the translocation of Aquaporin-2 (AQP2) to the cell membrane, a key process in renal water reabsorption.

- Cell Line: Madin-Darby Canine Kidney (MDCK) cells.

- Compound Preparation: Prepare a stock solution of **CAY10580** in a suitable solvent (e.g., DMSO). Further dilute to final concentrations (ranging from 10 nM to 10,000 nM) in serum-free cell culture medium.[5]
- Methodology:
 - Culture MDCK cells to confluence on permeable supports or glass coverslips.
 - Replace the culture medium with serum-free medium containing the desired concentration of **CAY10580** or vehicle control.
 - Incubate the cells for 40 minutes at 37°C.[5]
 - Fix the cells with an appropriate fixative (e.g., 4% paraformaldehyde).
 - Perform immunofluorescence staining using an antibody specific for AQP2 to visualize its subcellular localization.
 - Analyze the cells using confocal microscopy to quantify the abundance of AQP2 at the apical membrane.
- Expected Outcome: Treatment with **CAY10580** at concentrations of 100 nM and higher is expected to significantly increase the abundance of AQP2 at the apical membrane compared to vehicle-treated cells.[5]

In Vivo: Murine Model of Hypercholesterolemia

This protocol details the use of **CAY10580** to study the effect of EP4 receptor activation on cholesterol homeostasis in a diet-induced mouse model of hypercholesterolemia.



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Caption: Workflow for the in vivo hypercholesterolemia mouse study.

- Animal Model: Six-week-old male EP4+/+ mice.[6]
- Diet: High-fat diet to induce hypercholesterolemia.

- Dosing:
 - Compound: **CAY10580**.
 - Dose: 200 µg/kg body weight.[5][6]
 - Route: Intraperitoneal (i.p.) injection.[5]
 - Frequency: Daily for three consecutive weeks.[5][6]
- Methodology:
 - Acclimatize mice and provide a high-fat diet.
 - After an initial period on the diet, randomize mice into two groups: a treatment group receiving **CAY10580** and a control group receiving a vehicle (e.g., saline).
 - Administer daily i.p. injections for three weeks.
 - At the end of the treatment period, collect blood samples for lipid analysis.
 - Measure total plasma cholesterol levels.
- Expected Outcome: Mice treated with **CAY10580** are expected to show significantly lower total cholesterol levels compared to the vehicle-treated control group, demonstrating a protective effect against diet-induced hypercholesterolemia.[6]

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